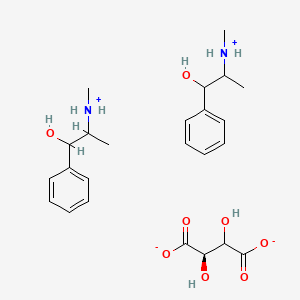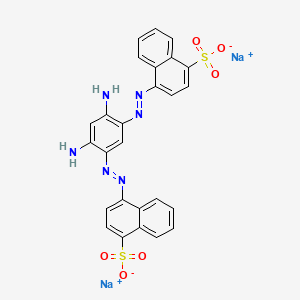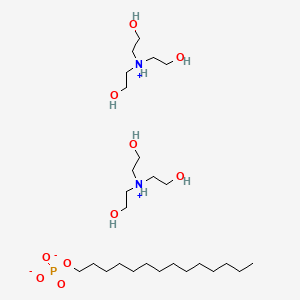
2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid is an organic compound with the molecular formula C16H10N4O8S and a molecular weight of 418.3 g/mol . This compound is known for its vibrant color and is often used in dye and pigment industries. It is characterized by its azo group (-N=N-) linking a naphthol and a dinitrobenzenesulfonic acid moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of benzenesulfonic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the diazotization of 4-hydroxy-1-naphthylamine, which is then coupled with the nitrated benzenesulfonic acid under acidic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time during the diazotization and coupling steps.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in analytical chemistry, the azo group can form complexes with metal ions, which can be detected through colorimetric methods.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic acid
- 2-[(4-Hydroxy-1-naphthyl)azo]benzenesulfonic acid
Uniqueness
2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring specific chemical transformations.
Propiedades
Número CAS |
31748-47-7 |
|---|---|
Fórmula molecular |
C16H10N4O8S |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
2-[(4-hydroxynaphthalen-1-yl)diazenyl]-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C16H10N4O8S/c21-14-6-5-12(10-3-1-2-4-11(10)14)17-18-16-13(20(24)25)7-9(19(22)23)8-15(16)29(26,27)28/h1-8,21H,(H,26,27,28) |
Clave InChI |
CAPWUCGVRLIQOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=C(C=C(C=C3S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















